molecular formula C11H12BrNOS B8449000 5-(4-Bromobutoxy)benzo[d]thiazole

5-(4-Bromobutoxy)benzo[d]thiazole

Cat. No.: B8449000
M. Wt: 286.19 g/mol
InChI Key: NVLADBFZWWQXKI-UHFFFAOYSA-N
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Description

5-(4-Bromobutoxy)benzo[d]thiazole is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. Its molecular structure incorporates a benzo[d]thiazole scaffold, a privileged heterocycle renowned for its widespread presence in biologically active compounds and approved therapeutics . The 4-bromobutoxy side chain at the 5-position is a critical functional handle, making this compound an essential precursor for the synthesis of more complex molecules via nucleophilic substitution reactions, particularly in the construction of pharmacologically relevant compounds with potential CNS activity . This reagent is of significant research value in the design and development of novel ligands for G-protein coupled receptors (GPCRs). Specifically, structural analogs based on the benzo[d]thiazole core have been strategically explored in the development of functionally selective or "biased" agonists for the dopamine D2 receptor (D2R), a primary target for antipsychotic and anti-Parkinson agents . The compound serves as a vital building block for generating molecular hybrids, a strategy that enhances drug efficacy and mitigates toxicity . Researchers will find this compound indispensable for probing structure-activity relationships (SAR) and for synthesizing new chemical entities aimed at treating neurological disorders, cancers, and infectious diseases . Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment.

Properties

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

5-(4-bromobutoxy)-1,3-benzothiazole

InChI

InChI=1S/C11H12BrNOS/c12-5-1-2-6-14-9-3-4-11-10(7-9)13-8-15-11/h3-4,7-8H,1-2,5-6H2

InChI Key

NVLADBFZWWQXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCCBr)N=CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that benzothiazole derivatives, including 5-(4-Bromobutoxy)benzo[d]thiazole, exhibit promising anticancer activities. Various studies have evaluated the cytotoxic effects of these compounds against multiple human cancer cell lines. For instance, derivatives of benzothiazole have been screened in vitro against 60 human cancer cell lines by the National Cancer Institute, revealing significant antitumor effects .

Mechanism of Action
The mechanism of action often involves the inhibition of specific enzymes or interaction with molecular targets such as receptors. For example, some benzothiazole derivatives have been found to inhibit topoisomerases and other critical enzymes involved in cancer cell proliferation .

Anti-inflammatory and Analgesic Effects
Benzothiazole compounds also show potential as anti-inflammatory and analgesic agents. Certain derivatives have demonstrated higher efficacy compared to conventional medications like aspirin and naproxen, making them candidates for further development in pain management therapies .

Materials Science

Synthesis of Organic Semiconductors
In materials science, this compound can be utilized in the synthesis of organic semiconductors. The unique electronic properties associated with the thiazole ring make it suitable for applications in organic electronics and photovoltaic devices .

Fluorescent Dyes
This compound is also explored for its potential use in fluorescent dyes due to its ability to exhibit luminescent properties when incorporated into polymer matrices .

Biological Studies

Enzyme Inhibition Studies
this compound has been employed in studies focusing on enzyme inhibition, particularly acetylcholinesterase inhibitors relevant to Alzheimer’s disease treatment. Compounds derived from this scaffold have shown promising inhibitory activities, suggesting their potential therapeutic applications .

Protein-Ligand Interactions
The compound is useful in studying protein-ligand interactions, which are critical for understanding drug-receptor dynamics and optimizing drug design strategies .

Case Studies

Study Focus Findings
National Cancer Institute ScreeningAnticancer ActivitySignificant cytotoxicity against various cancer cell lines; compounds showed selective activity .
Anti-inflammatory ResearchAnalgesic EffectsCompounds exhibited superior efficacy compared to traditional analgesics; potential for new pain management therapies .
Acetylcholinesterase InhibitionAlzheimer's DiseaseDemonstrated strong inhibitory activity; potential for developing new treatments for cognitive decline .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Benzothiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
5-(4-Bromobutoxy)benzo[d]thiazole 5-(4-Bromobutoxy) ~300.2 (estimated) High lipophilicity
4-Bromo-2-methylbenzo[d]thiazole 4-Bromo, 2-methyl 228.11 Steric hindrance at 2-position
9c (from ) 2-(4-Bromophenyl)thiazole 534.47 Strong binding via aryl groups

Influence of Alkoxy Chain Length

The butoxy chain in this compound distinguishes it from shorter-chain analogs:

  • 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f): The ethylhydrazone group introduces polarity, contrasting with the nonpolar butoxy chain in the target compound .

Table 2: Alkoxy/Alkyl Chain Variations

Compound Name Chain Length/Type Biological Relevance
This compound 4-carbon butoxy Enhanced membrane penetration
5-(2-Bromoethyl)-4-methylthiazole 2-carbon ethyl Reduced lipophilicity
4f (from ) Ethylhydrazone Polar interactions

Electronic Effects of Bromine vs. Other Halogens

Bromine’s electron-withdrawing nature impacts charge distribution and binding:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)thiazole) : Chlorine’s smaller atomic radius and lower electronegativity weaken halogen bonding compared to bromine .
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Chlorine at the 5-position reduces electron density on the benzothiazole ring, altering reactivity .

Table 3: Halogen-Specific Effects

Compound Name Halogen Position Electronic Impact
This compound Bromine on butoxy chain Moderate electron withdrawal
4-Chlorophenyl-thiazole (from ) Chlorine on phenyl Weak halogen bonding
5-Chloro-benzothiazole (from ) Chlorine on benzothiazole Reduced ring electron density

Q & A

Q. What are the common synthetic routes for 5-(4-Bromobutoxy)benzo[d]thiazole?

The compound is typically synthesized via alkylation of the hydroxyl group on the benzo[d]thiazole scaffold. A representative method involves reacting 5-hydroxybenzo[d]thiazole with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in acetone under reflux conditions . For functionalization at the 2-position, nickel-catalyzed cross-coupling with organoaluminum reagents (e.g., aryl or alkenyl groups) can introduce substituents while retaining the bromobutoxy chain .

Q. How can the purity and structural integrity of this compound be verified?

Characterization involves:

  • NMR spectroscopy : Confirm the presence of the bromobutoxy chain (e.g., δ ~3.5–3.8 ppm for –OCH₂ groups) and benzo[d]thiazole aromatic protons.
  • IR spectroscopy : Identify C–Br stretching (~500–600 cm⁻¹) and thiazole C=N/C–S vibrations (~1600–1500 cm⁻¹).
  • X-ray crystallography : Resolve the spatial arrangement of the bromobutoxy side chain and heterocyclic core (as demonstrated for analogous brominated thiazole derivatives) .

Q. What solvents and catalysts are optimal for synthesizing bromoalkoxy-substituted benzo[d]thiazoles?

Polar aprotic solvents (e.g., acetone, DMF) are preferred for alkylation reactions due to their ability to stabilize ionic intermediates. Catalytic systems like NiCl₂(dppf) with 2,2'-bipyridine ligands enhance cross-coupling efficiency for functionalized derivatives .

Q. How is the bromobutoxy group stabilized against elimination during synthesis?

Use mild bases (e.g., K₂CO₃ instead of stronger bases like NaOH) to minimize β-elimination. Low-temperature reflux (<80°C) and inert atmospheres (N₂/Ar) further suppress side reactions .

Q. What spectroscopic techniques differentiate this compound from its isomers?

  • ¹H-¹H COSY NMR : Resolves coupling between adjacent protons on the butoxy chain.
  • NOESY/ROESY : Confirms spatial proximity between the bromobutoxy group and thiazole protons.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂BrNOS requires m/z 285.9804) .

Advanced Research Questions

Q. How can contradictory yield data in alkylation reactions be resolved?

Discrepancies often arise from competing SN1/SN2 mechanisms. Kinetic studies (e.g., varying solvent polarity, temperature) and isotopic labeling (e.g., D₂O quenching) can identify dominant pathways. For example, acetone promotes SN2 due to its polar aprotic nature, while DMSO may favor SN1 .

Q. What strategies optimize regioselectivity in cross-coupling reactions for 2-substituted derivatives?

  • Ligand design : Bulky ligands (e.g., dppf) favor coupling at sterically accessible positions.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for aryl over alkenyl groups (e.g., 94% yield for aryl vs. 41% for alkenyl derivatives) .

Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?

Electron-withdrawing groups (e.g., –Br) on the benzo[d]thiazole core enhance electrophilicity, improving interactions with enzyme active sites. SAR studies show that bromobutoxy derivatives exhibit higher cytotoxicity (IC₅₀ ~2–5 μM) compared to methoxy analogs (IC₅₀ >10 μM) .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular docking (AutoDock/Vina) : Models interactions with receptors (e.g., EGFR kinase) using ligand conformational sampling.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How are environmental hazards mitigated during large-scale synthesis?

  • Green chemistry approaches : Electrosynthesis using NaBr as a mediator reduces waste (90% atom economy vs. 65% for traditional methods) .
  • Catalyst recycling : NiCl₂(dppf) can be recovered via column chromatography and reused for 3–5 cycles without significant activity loss .

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